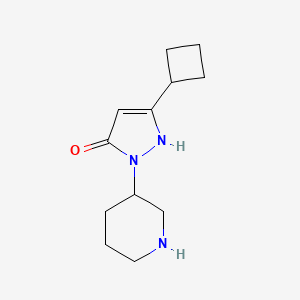

3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

5-cyclobutyl-2-piperidin-3-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c16-12-7-11(9-3-1-4-9)14-15(12)10-5-2-6-13-8-10/h7,9-10,13-14H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBZNVXVORSRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=O)N(N2)C3CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a cyclobutyl group, a piperidine moiety, and a pyrazole ring, which contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 221.30 g/mol

- CAS Number : 2098089-79-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and inflammatory pathways. The hydroxyl group on the pyrazole ring may enhance its binding affinity to specific targets, leading to modulation of their activity.

Anti-inflammatory Activity

Pyrazole compounds are known for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase enzymes. The presence of the piperidine group in this compound may enhance its anti-inflammatory potential by modulating prostaglandin synthesis.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound is being investigated for its potential in treating neurological disorders. Studies have indicated that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives. For instance, a study evaluated various pyrazole compounds for their neuroprotective effects and found that certain modifications led to enhanced efficacy in cell viability assays under oxidative stress conditions .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that modifications at the piperidine or pyrazole positions can significantly affect biological activity. For example, increasing the hydrophobicity of substituents on the piperidine ring has been shown to improve binding affinity to target proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Cyclobutyl vs.

- Piperidinyl vs. Pyridinyl : The piperidin-3-yl group introduces a basic nitrogen, enabling protonation at physiological pH, which could enhance solubility and receptor binding compared to pyridinyl derivatives .

- Monomeric vs. Dimeric Structures: Unlike bis-pyrazoles (e.g., 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s), the monomeric structure of the target compound may limit its ability to act as a bidentate ligand but could reduce metabolic complexity .

Table 2: Activity and Property Comparison

Implications for Target Compound :

Preparation Methods

Starting Materials and Reagents

- Piperidine derivatives, particularly 3-substituted piperidines.

- Cyclobutyl-containing precursors or cyclobutyl halides.

- Pyrazole precursors such as hydrazines and β-dicarbonyl compounds.

- Bases such as potassium carbonate or sodium hydroxide.

- Solvents including methanol, ethanol, tetrahydrofuran (THF), dimethylformamide (DMF), dioxane, or water.

- Acidic reagents for protection/deprotection steps, e.g., hydrochloric acid, trifluoroacetic acid.

Stepwise Synthetic Procedure

Based on WO2015067782A1 and related literature, a typical preparation involves:

Representative Reaction Conditions

Research Findings and Yield Optimization

- The selectivity for 1,3-substituted pyrazoles over 1,5-isomers is critical; optimized reaction conditions with Lewis acids such as BF3 or MgF2 can achieve molar ratios of 1,3- to 1,5-isomers greater than 80:1.

- Use of strong acids (HCl, TFA) or bases (NaOH, KOH) in appropriate solvents can facilitate substitution steps with good yields (up to 95% in related pyrazole amide syntheses).

- Protection of amino groups on piperidine improves selectivity and yield in N-alkylation steps.

- Mild oxidation with IBX allows for high-yield preparation of pyrazol-5-ol derivatives without over-oxidation or degradation.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.